

# Atrasentan in Diabetic Kidney Disease: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of **Atrasentan** clinical trials in diabetic kidney disease (DKD), offering a comparative perspective against other therapeutic alternatives. The information is curated to support research, scientific evaluation, and drug development efforts in the field of nephrology.

### **Abstract**

Atrasentan, a selective endothelin A (ETA) receptor antagonist, has demonstrated a significant reduction in albuminuria and a delay in the progression of diabetic kidney disease. This guide synthesizes data from key clinical trials, including the pivotal SONAR study, to provide a detailed overview of Atrasentan's efficacy and safety profile. We compare these findings with established and emerging treatments for DKD, such as SGLT2 inhibitors and non-steroidal mineralocorticoid receptor antagonists (MRAs), to contextualize Atrasentan's potential role in the therapeutic landscape. Detailed experimental protocols and signaling pathways are provided to facilitate a deeper understanding of the underlying science.

## Comparative Efficacy and Safety of Atrasentan

**Atrasentan** has been evaluated in multiple clinical trials, with the "Study of Diabetic Nephropathy with **Atrasentan**" (SONAR) being the largest and most significant.[1][2] The primary focus of these trials has been to assess the impact of **Atrasentan** on renal outcomes in patients with type 2 diabetes and chronic kidney disease (CKD).



## **Key Clinical Trial Data: Atrasentan**

The following tables summarize the quantitative data from key **Atrasentan** trials. The SONAR trial utilized an enrichment design where patients who showed an initial positive response to **Atrasentan** (responders) were then randomized to receive the drug or a placebo.[1][3]

Table 1: Renal Outcomes in Atrasentan Trials

| Trial/Anal<br>ysis                                                      | Patient<br>Populatio<br>n                  | Treatmen<br>t Group          | Placebo<br>Group   | Hazard<br>Ratio<br>(95% CI)             | p-value | Citation |
|-------------------------------------------------------------------------|--------------------------------------------|------------------------------|--------------------|-----------------------------------------|---------|----------|
| SONAR<br>(Responde<br>rs)                                               | T2D, CKD<br>G2-G4,<br>macroalbu<br>minuria | 79/1325<br>(6.0%)            | 105/1323<br>(7.9%) | 0.65 (0.49–<br>0.88)                    | 0.0047  | [1]      |
| Primary Composite Renal Endpoint (Doubling of Serum Creatinine or ESRD) |                                            |                              |                    |                                         |         |          |
| Meta-<br>analysis (4<br>RCTs)                                           | Diabetic<br>Nephropat<br>hy                | Lower<br>UACR vs.<br>Control | -                  | SMD:<br>-222.47<br>(-367.57,<br>-77.38) | < 0.01  | [3][4]   |
| Urinary Albumin-to- Creatinine Ratio (UACR)                             |                                            |                              |                    |                                         |         |          |

Table 2: Cardiovascular and Safety Outcomes in Atrasentan Trials



| Trial/Anal<br>ysis            | Outcome                                       | Treatmen<br>t Group | Placebo<br>Group         | Hazard<br>Ratio /<br>Odds<br>Ratio<br>(95% CI) | p-value | Citation |
|-------------------------------|-----------------------------------------------|---------------------|--------------------------|------------------------------------------------|---------|----------|
| SONAR<br>(Responde<br>rs)     | Hospital<br>admission<br>for heart<br>failure | 47/1325<br>(3.5%)   | 34/1323<br>(2.6%)        | 1.33 (0.85–<br>2.07)                           | 0.208   | [1]      |
| Death                         | 58/1325<br>(4.4%)                             | 52/1323<br>(3.9%)   | 1.09 (0.75–<br>1.59)     | 0.65                                           | [1]     |          |
| Meta-<br>analysis (4<br>RCTs) | Cardiovasc<br>ular<br>Disease<br>Prevalence   | -                   | -                        | OR: 0.83<br>(0.73, 0.95)                       | < 0.01  | [3][4]   |
| Adverse<br>Reactions          | -                                             | -                   | OR: 1.00<br>(1.00, 1.20) | 0.051                                          | [5]     |          |

## **Comparison with Other Therapeutic Agents**

While direct head-to-head meta-analyses are limited, a comparison can be drawn from the results of major clinical trials of other drug classes used in diabetic kidney disease.

Table 3: Comparative Efficacy of Different Drug Classes in Diabetic Kidney Disease



| Drug<br>Class                                            | Key<br>Trial(s)                     | Primary<br>Renal<br>Outcome                                               | Hazard<br>Ratio<br>(95% CI)<br>vs.<br>Placebo | Key<br>Cardiova<br>scular<br>Outcome                           | Hazard<br>Ratio<br>(95% CI)<br>vs.<br>Placebo | Citation |
|----------------------------------------------------------|-------------------------------------|---------------------------------------------------------------------------|-----------------------------------------------|----------------------------------------------------------------|-----------------------------------------------|----------|
| Endothelin<br>Receptor<br>Antagonist<br>(Atrasenta<br>n) | SONAR                               | Doubling of serum creatinine or ESRD                                      | 0.65 (0.49–<br>0.88)                          | CV death,<br>non-fatal<br>MI, non-<br>fatal stroke             | Not<br>significantl<br>y reduced              | [1][6]   |
| SGLT2<br>Inhibitors                                      | CREDENC<br>E<br>(Canagliflo<br>zin) | Composite of ESRD, doubling of serum creatinine, or renal/CV death        | 0.70 (0.59–<br>0.82)                          | CV death,<br>MI, or<br>stroke                                  | 0.80 (0.67–<br>0.95)                          | [7]      |
| Non-<br>steroidal<br>MRA<br>(Finerenon<br>e)             | FIDELIO-<br>DKD                     | Composite of kidney failure, sustained ≥40% eGFR decrease, or renal death | 0.82 (0.73–<br>0.93)                          | Composite of CV death, non- fatal MI, non-fatal stroke, or HHF | 0.86 (0.75–<br>0.99)                          | [8][9]   |

# Experimental Protocols SONAR Trial Methodology

The "Study of Diabetic Nephropathy with **Atrasentan**" (SONAR) was a Phase 3, randomized, double-blind, placebo-controlled trial.[10][11]

• Patient Population: Adults aged 18–85 years with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 25–75 mL/min per 1.73 m², and a urine albumin-to-creatinine ratio



(UACR) of 300–5000 mg/g. All patients were on a maximum tolerated dose of a reninangiotensin system (RAS) inhibitor for at least 4 weeks.[1][12]

- Enrichment Period: All eligible participants received **Atrasentan** 0.75 mg daily for a 6-week enrichment period.[1][12] "Responders" were defined as patients who had a UACR decrease of at least 30% with no substantial fluid retention.[1]
- Randomization: Responders were randomly assigned in a 1:1 ratio to receive either
   Atrasentan 0.75 mg daily or a placebo.[1]
- Primary Endpoint: The primary composite endpoint was the time to the first occurrence of doubling of serum creatinine (sustained for ≥30 days) or end-stage renal disease (ESRD), defined as eGFR <15 mL/min per 1.73 m² sustained for ≥90 days, chronic dialysis for ≥90 days, kidney transplantation, or death from kidney failure.[1][11]
- Safety Monitoring: Safety was assessed by monitoring adverse events, with a particular focus on fluid retention and heart failure.[1]

# Signaling Pathways and Experimental Workflows Atrasentan Mechanism of Action

**Atrasentan** is a selective antagonist of the endothelin A (ETA) receptor.[13][14] In diabetic kidney disease, increased levels of endothelin-1 (ET-1) contribute to vasoconstriction, inflammation, and fibrosis through activation of the ETA receptor.[13] By blocking this receptor, **Atrasentan** mitigates these detrimental effects.[14]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Rationale and protocol of the Study Of diabetic Nephropathy with AtRasentan (SONAR) trial: A clinical trial design novel to diabetic nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Rationale and protocol of the Study Of diabetic Nephropathy with AtRasentan (SONAR) trial: A clinical trial design novel to diabetic nephropathy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor Antagonists in Kidney Disease [mdpi.com]
- 5. SONAR: Study Of Diabetic Nephropathy with Atrasentan » Diabetes Institute » College of Medicine » University of Florida [diabetes.ufl.edu]
- 6. Endothelin receptor antagonists in kidney protection for diabetic kidney disease and beyond? PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canagliflozin and Renal Events in Diabetes with Established Nephropathy Clinical Evaluation and Study of Diabetic Nephropathy with Atrasentan: what was learned about the treatment of diabetic kidney disease with canagliflozin and atrasentan? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meta-Analysis of the Efficacy and Safety of Finerenone in Diabetic Kidney Disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of finerenone on cardiovascular events in kidney disease and/or diabetes: a meta analysis of randomized control ... [ouci.dntb.gov.ua]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Adverse Effects of Atrasentan in Patients with Diabetic Nephropathy: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endothelin Antagonists in Diabetic Nephropathy: Back to Basics PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is Atrasentan used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Atrasentan in Diabetic Kidney Disease: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665830#meta-analysis-of-atrasentan-trials-in-diabetic-kidney-disease]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com